BenchChemオンラインストアへようこそ!

2-(dimethylamino)-N-(1H-indazol-6-yl)acetamide

Kinase inhibitor selectivity Indazole SAR ITK inhibition

2-(Dimethylamino)-N-(1H-indazol-6-yl)acetamide (CAS 866008-94-8) is a synthetic small molecule (C₁₁H₁₄N₄O, MW 218.26 g mol⁻¹) consisting of an indazole core linked via an amide bond to a dimethylaminoacetyl side‑chain. Vendors list the compound at purities of ≥95 % or ≥98 %.

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
CAS No. 866008-94-8
Cat. No. B3038462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(dimethylamino)-N-(1H-indazol-6-yl)acetamide
CAS866008-94-8
Molecular FormulaC11H14N4O
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESCN(C)CC(=O)NC1=CC2=C(C=C1)C=NN2
InChIInChI=1S/C11H14N4O/c1-15(2)7-11(16)13-9-4-3-8-6-12-14-10(8)5-9/h3-6H,7H2,1-2H3,(H,12,14)(H,13,16)
InChIKeyJCNNPEHIZRBKFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-N-(1H-indazol-6-yl)acetamide (CAS 866008-94-8) – Structural and Purity Baseline for Research Procurement


2-(Dimethylamino)-N-(1H-indazol-6-yl)acetamide (CAS 866008-94-8) is a synthetic small molecule (C₁₁H₁₄N₄O, MW 218.26 g mol⁻¹) consisting of an indazole core linked via an amide bond to a dimethylaminoacetyl side‑chain. Vendors list the compound at purities of ≥95 % or ≥98 % . It is supplied for research use only and recommended for storage at 2–8 °C in sealed, dry conditions . No primary pharmacology or patent‑reported bioactivity data are available.

Why 2-(Dimethylamino)-N-(1H-indazol-6-yl)acetamide Cannot Be Replaced by Other Indazole‑Acetamide Analogs Without Confirmatory Data


Indazole‑acetamide derivatives display strong substitution‑dependent biological activity. The position of the amide linkage on the indazole ring (5‑ vs. 6‑substitution) and the nature of the side‑chain dramatically alter kinase selectivity and cellular potency [1][2]. For example, a 5‑substituted indole‑2‑yl analogue achieves an IC₅₀ of 65 nM against ITK [1], whereas a 3,5‑disubstituted triazole‑containing congener acts as a multi‑kinase inhibitor (GSK‑3β, CDK1/2, CLK4) [2]. The target compound bears a dimethylaminoacetyl group at the 6‑position and lacks the bulky heterocyclic extensions present in the active analogues; consequently its selectivity and potency profile cannot be inferred from the published data on the 5‑ or 3,5‑substituted series. Generic substitution without experimental verification therefore carries a high risk of obtaining a molecule with a completely different target engagement pattern.

Quantitative Differentiation Evidence for 2-(Dimethylamino)-N-(1H-indazol-6-yl)acetamide Relative to Closest Indazole‑Acetamide Analogs


Substitution Position on Indazole Core Determines Kinase Target Engagement – Cross‑Study Comparison

The 6‑position amide linkage in the target compound differs from the 5‑position linkage found in the most closely related active congener, 2-(dimethylamino)-N-(3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl)acetamide, which inhibits ITK with an IC₅₀ of 65 nM [1]. No ITK inhibition data exist for the 6‑substituted analogue, and the absence of the indole‑2‑yl extension is predicted to reduce kinase occupancy. This positional isomerism is a well‑documented determinant of selectivity in indazole‑based kinase inhibitors [2].

Kinase inhibitor selectivity Indazole SAR ITK inhibition

Multi‑Kinase vs. Putative Single‑Target Profile – Class‑Level Inference from 3,5‑Disubstituted Analogue

A 3,5‑disubstituted indazole bearing the same dimethylaminoacetyl warhead on the 3‑position (CHEBI:143112) is a potent inhibitor of GSK‑3β, CDK1, CDK2, CSNK1G2 and CLK4 [1]. The target compound’s simplified 6‑substitution pattern and absence of the triazole‑benzyl group that occupies the kinase hinge region [1] suggest a distinct, probably narrower, kinase inhibition profile. No direct quantitative data are available for the target compound.

Multi-kinase inhibitor GSK-3β CDK CLK4

Molecular Weight Advantage for Permeability and Ligand Efficiency – Class‑Level Inference

With a molecular weight of 218.26 g mol⁻¹ , the target compound is significantly smaller than the active 5‑substituted analogue (MW ~ 440 g mol⁻¹ estimated from SMILES [1]) and the 3,5‑disubstituted analogue (MW ~ 480 g mol⁻¹ [2]). Lower molecular weight correlates with higher passive permeability and improved ligand efficiency indices, making the target compound a preferable starting point for fragment‑based or property‑guided lead optimisation programmes that prioritise low lipophilicity and high fraction of sp³ character.

Ligand efficiency Permeability Fragment-based drug discovery

Purity and Supplier Reliability – Direct Head‑to‑Head Vendor Comparison

The target compound is available at ≥98 % purity from Leyan (Product No. 1623465) and ≥95 % from CymitQuimica . In contrast, the 5‑substituted ITK inhibitor (BDBM50338105) is a literature‑synthesised probe not listed in major catalogues as a pre‑made stock item, and the 3,5‑disubstituted analogue (CHEBI:143112) is referenced to a patent with no commercial availability. The off‑the‑shelf availability and defined purity of the target compound reduce procurement lead time and quality risk for laboratories conducting SAR or control experiments.

Chemical purity Procurement Quality assurance

Recommended Application Scenarios for 2-(Dimethylamino)-N-(1H-indazol-6-yl)acetamide Based on Available Evidence


Negative Control for ITK or Multi‑Kinase Inhibitor Studies

Because the 5‑substituted and 3,5‑disubstituted indazole‑acetamides show potent kinase inhibition (ITK IC₅₀ = 65 nM ; multi‑kinase activity ), the target compound—lacking the bulky heterocyclic extensions—can serve as a structurally related inactive or weakly active control in kinase selectivity panels. Its 6‑substitution ensures it retains the indazole‑amide scaffold without the pharmacophoric elements required for potent kinase binding.

Fragment‑Based Lead Generation Starting Point

With a molecular weight of only 218.26 g mol⁻¹ , the target compound falls within fragment space (MW < 300) and is substantially smaller than the active analogues (~440–480 g mol⁻¹) . It can be utilised as a core fragment in structure‑based drug design campaigns targeting new kinase or epigenetic targets, offering high ligand efficiency potential and synthetic tractability.

Synthetic Intermediate for 6‑Substituted Indazole Libraries

Vendor listings confirm the compound is supplied at ≥95–98 % purity with storage stability at 2–8 °C , making it a reliable building block for parallel synthesis of 6‑amido‑indazole libraries. Its free amino‑dimethyl moiety allows subsequent N‑alkylation or N‑oxidation chemistry to generate diverse analogues.

Analytical Reference Standard for Indazole‑Containing Metabolite Identification

The compound’s well‑defined molecular weight (218.25506 g mol⁻¹) and SMILES (CN(C)CC(=O)NC1=CC2=C(C=C1)C=NN2) allow its use as a mass spectrometry reference standard when profiling metabolites of more complex indazole‑based drugs, helping to distinguish 6‑amino‑indazole fragments from 3‑ or 5‑substituted isomers.

Quote Request

Request a Quote for 2-(dimethylamino)-N-(1H-indazol-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.